
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as epoxides, which are characterized by the presence of an oxirane ring. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- typically involves the reaction of an amine with an epoxide. One common method is the reaction of N-butylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce diols, and substitution can result in various substituted amines.
Wissenschaftliche Forschungsanwendungen
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diglycidyl aniline: Another epoxide compound with similar reactivity.
N,N’-methylenebis(2-ethyl-4,1-phenylene)bis[N-(oxiranylmethyl)-]: A related compound used in high-performance epoxy resins.
Uniqueness
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is unique due to its specific structure, which combines an amine and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
4856-88-6 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N,N-bis(oxiran-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-11(5-9-7-12-9)6-10-8-13-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
LJDKIFXJERTLMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1CO1)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


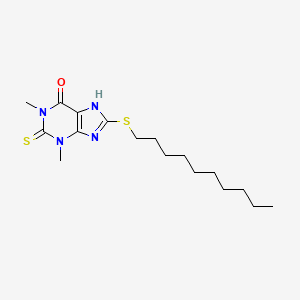
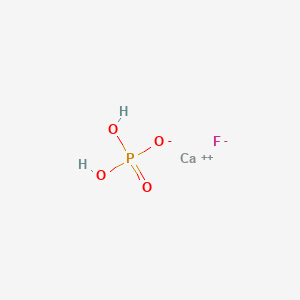
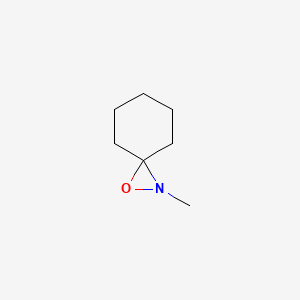

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)


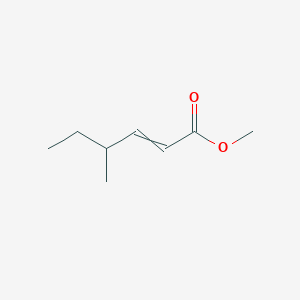
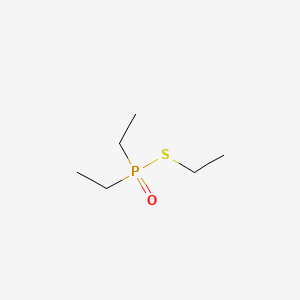
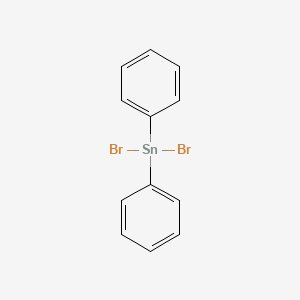

![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)

